molecular formula C14H18Si B13700327 Trimethyl(4-methyl-1-naphthyl)silane

Trimethyl(4-methyl-1-naphthyl)silane

Cat. No.: B13700327
M. Wt: 214.38 g/mol
InChI Key: OKGITEGPJXMOEP-UHFFFAOYSA-N
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Description

Trimethyl(4-methyl-1-naphthyl)silane is an organosilicon compound with the molecular formula C13H16Si. It is a derivative of naphthalene, where a trimethylsilyl group is attached to the 4-methyl position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(4-methyl-1-naphthyl)silane typically involves the reaction of 4-methyl-1-naphthylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction proceeds as follows: [ \text{4-Methyl-1-naphthylmagnesium bromide} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{Magnesium bromide chloride} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and precise control of temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Trimethyl(4-methyl-1-naphthyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can participate in reduction reactions, often using hydride donors.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while reduction can produce silane derivatives .

Scientific Research Applications

Trimethyl(4-methyl-1-naphthyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism by which Trimethyl(4-methyl-1-naphthyl)silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form strong bonds with oxygen and fluorine, making it a useful reagent in organic synthesis. The compound can also act as a radical donor in certain reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Uniqueness: Trimethyl(4-methyl-1-naphthyl)silane is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specialized applications where the aromatic ring structure is advantageous .

Properties

Molecular Formula

C14H18Si

Molecular Weight

214.38 g/mol

IUPAC Name

trimethyl-(4-methylnaphthalen-1-yl)silane

InChI

InChI=1S/C14H18Si/c1-11-9-10-14(15(2,3)4)13-8-6-5-7-12(11)13/h5-10H,1-4H3

InChI Key

OKGITEGPJXMOEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)[Si](C)(C)C

Origin of Product

United States

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